

In-Depth Technical Guide: Molecular Structure of 2-cyano-N-(2-methoxyethyl)acetamide

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Compound of Interest

Compound Name:	2-cyano-N-(2-methoxyethyl)acetamide
Cat. No.:	B076922

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(2-methoxyethyl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive cyano group, an amide linkage, and a methoxyethyl side chain, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol.

Molecular Structure and Identification

The fundamental structural details of **2-cyano-N-(2-methoxyethyl)acetamide** are summarized below, providing key identifiers for this molecule.

Identifier	Value
Molecular Formula	C6H10N2O2
Canonical SMILES	COCCNC(=O)CC#N
InChI	InChI=1S/C6H10N2O2/c1-10-5-4-8-6(9)2-3-7/h2,4-5H2,1H3,(H,8,9)
InChIKey	ADWODNNWVUWKOM-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D structure of **2-cyano-N-(2-methoxyethyl)acetamide**.

Physicochemical Properties

The following table outlines the key predicted physicochemical properties of **2-cyano-N-(2-methoxyethyl)acetamide**.

Property	Predicted Value
Molecular Weight	142.16 g/mol
XLogP3	-0.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	4
Exact Mass	142.074227 g/mol
Monoisotopic Mass	142.074227 g/mol
Topological Polar Surface Area	72.4 Å ²
Heavy Atom Count	10
Complexity	181

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for **2-cyano-N-(2-methoxyethyl)acetamide**, the following data has been generated using validated computational prediction tools. This data serves as a reference for the identification and characterization of the molecule.

Predicted ^1H NMR Spectrum

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5 - 7.0	br s	1H	-NH-
3.55	t	2H	-CH ₂ -O-
3.45	q	2H	-NH-CH ₂ -
3.40	s	2H	-CO-CH ₂ -CN
3.35	s	3H	-O-CH ₃

Predicted ^{13}C NMR Spectrum

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
164.5	-C=O
116.0	-C≡N
70.5	-CH ₂ -O-
59.0	-O-CH ₃
40.0	-NH-CH ₂ -
25.5	-CO-CH ₂ -CN

Predicted Infrared (IR) Spectrum

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch (Amide)
~2930, 2880	Medium	C-H Stretch (Aliphatic)
~2250	Medium, Sharp	C≡N Stretch (Nitrile)
~1660	Strong, Sharp	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)
~1120	Strong	C-O-C Stretch (Ether)

Predicted Mass Spectrum (Electron Ionization - EI)

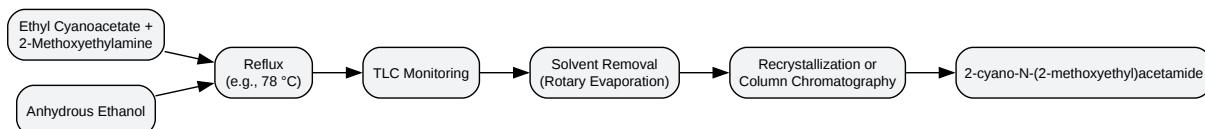
m/z	Relative Intensity (%)	Possible Fragment
142	20	[M] ⁺
111	40	[M - OCH ₃] ⁺
99	100	[M - CH ₂ CN] ⁺
72	60	[CH ₂ =N ⁺ H-CH ₂ CH ₂ OCH ₃]
58	80	[CH ₂ =CH-O-CH ₃] ⁺
42	50	[CH ₂ =C=O] ⁺

Experimental Protocols: Synthesis

The synthesis of **2-cyano-N-(2-methoxyethyl)acetamide** can be achieved through the amidation of an activated cyanoacetic acid derivative with 2-methoxyethylamine. A general and adaptable protocol is provided below.

Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide from Ethyl Cyanoacetate

This protocol describes a common method for the synthesis of N-substituted cyanoacetamides.



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Caption: General workflow for the synthesis of **2-cyano-N-(2-methoxyethyl)acetamide**.

- Ethyl cyanoacetate
- 2-Methoxyethylamine
- Anhydrous ethanol (or other suitable high-boiling point solvent)
- Sodium ethoxide (optional, as catalyst)
- Hydrochloric acid (for workup, if catalyst is used)
- Ethyl acetate (for extraction)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.
- Addition of Amine: To the stirred solution, add 2-methoxyethylamine (1.0 - 1.2 equivalents) dropwise. If a catalyst is desired, a catalytic amount of sodium ethoxide can be added to the ethanol prior to the amine.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
- Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
- Purification:
 - Without Catalyst: The crude product can often be purified directly by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
 - With Catalyst: If a basic catalyst was used, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
- Drying: Dry the purified product under vacuum to yield **2-cyano-N-(2-methoxyethyl)acetamide** as a solid or oil.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, and a representative synthesis of **2-cyano-N-(2-methoxyethyl)acetamide**. The provided data, including key identifiers and predicted spectroscopic information, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The outlined synthetic protocol offers a practical starting point for the laboratory preparation of this versatile chemical intermediate.

- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Structure of 2-cyano-N-(2-methoxyethyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076922#2-cyano-n-2-methoxyethyl-acetamide-molecular-structure>]

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